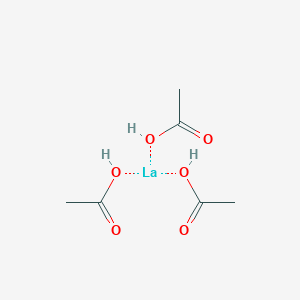

Triacetoxylanthanum

Descripción

Propiedades

Fórmula molecular |

C6H12LaO6 |

|---|---|

Peso molecular |

319.06 g/mol |

Nombre IUPAC |

acetic acid;lanthanum |

InChI |

InChI=1S/3C2H4O2.La/c3*1-2(3)4;/h3*1H3,(H,3,4); |

Clave InChI |

LIBCBBSWHSTUMD-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)O.CC(=O)O.CC(=O)O.[La] |

Origen del producto |

United States |

Métodos De Preparación

Direct Acid-Base Reaction Method

- Lanthanum oxide (La2O3) or lanthanum hydroxide [La(OH)3] is suspended in glacial acetic acid.

- The mixture is heated under reflux to facilitate dissolution and reaction.

- The reaction produces lanthanum triacetate and water:

$$

\text{La}2\text{O}3 + 6 \text{CH}3\text{COOH} \rightarrow 2 \text{La(CH}3\text{COO)}3 + 3 \text{H}2\text{O}

$$

- The solution is concentrated, and the product is precipitated by cooling or addition of a non-solvent such as ether.

- The solid is filtered, washed, and dried under vacuum.

- Simple and direct.

- Uses inexpensive and readily available reagents.

- Control of temperature and reaction time is critical to avoid formation of impurities.

- The product may be hydrated; drying conditions affect the final composition.

Metathesis Reaction Method

- An aqueous solution of lanthanum chloride (LaCl3·xH2O) is mixed with an aqueous solution of sodium acetate (CH3COONa) in stoichiometric amounts.

- The reaction proceeds according to:

$$

\text{LaCl}3 + 3 \text{CH}3\text{COONa} \rightarrow \text{La(CH}3\text{COO)}3 + 3 \text{NaCl}

$$

- Lanthanum triacetate precipitates or remains in solution depending on conditions.

- The mixture is stirred, and the precipitate is filtered, washed to remove sodium chloride, and dried.

- Mild reaction conditions.

- High purity achievable by washing.

- Solubility of lanthanum triacetate in water may require solvent adjustments.

- Sodium chloride byproduct must be thoroughly removed.

Solvent-Assisted Synthesis and Crystallization

Lanthanum triacetate can be crystallized from alcoholic or aqueous solutions to obtain high-purity crystalline products.

- Methanol or ethanol is often used as solvent.

- Slow evaporation or cooling crystallization yields well-defined crystals.

- This method is useful for structural characterization and purity enhancement.

Advanced Synthetic Routes from Organolanthanide Chemistry

Research into lanthanide organometallic complexes provides insights into preparation of lanthanum complexes with acetate or related ligands.

- For example, lanthanum chloride hydrates react with sodium acetate salts in methanol under anhydrous conditions to yield lanthanum tris(acetate) complexes.

- Coordination chemistry principles indicate that lanthanum(III) typically adopts coordination numbers of 8-9, allowing acetate ligands to bind in bidentate or bridging modes.

Example Experimental Data for Preparation of Lanthanum Triacetate

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting material | La2O3 or La(OH)3 | Purity >99.9% |

| Acid reagent | Glacial acetic acid | Molar excess 3-6 equiv. |

| Solvent | Glacial acetic acid or aqueous medium | Depends on method |

| Reaction temperature | 80–110 °C | Reflux conditions |

| Reaction time | 4–12 hours | Until complete dissolution |

| Isolation method | Cooling precipitation or evaporation | Precipitation yields solid |

| Drying conditions | Vacuum drying at 60–80 °C | Avoid decomposition |

| Yield | 85–95% | Depends on purity and workup |

| Product form | White crystalline powder | Hydrated or anhydrous |

Characterization and Purity Assessment

- X-ray diffraction (XRD): Confirms crystalline phase and structure.

- Infrared spectroscopy (IR): Shows characteristic acetate vibrations (~1550 cm⁻¹ and ~1420 cm⁻¹).

- Thermogravimetric analysis (TGA): Determines hydration and thermal stability.

- Elemental analysis: Validates composition.

- NMR spectroscopy: Limited due to paramagnetism but sometimes used for ligand environment.

Summary of Preparation Methods

| Method | Starting Materials | Reaction Medium | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct acid-base reaction | La2O3 or La(OH)3 + Acetic acid | Glacial acetic acid | Simple, direct | Requires reflux, hydration issues |

| Metathesis reaction | LaCl3 + Sodium acetate | Aqueous | Mild, high purity | Solubility issues, salt removal needed |

| Solvent-assisted crystallization | Lanthanum acetate solution | Alcoholic solvents | High purity crystals | Time-consuming crystallization |

Análisis De Reacciones Químicas

Triacetoxylanthanum undergoes various chemical reactions, including:

Oxidation: It can react with oxygen to form lanthanum oxide and acetic acid.

Reduction: Under certain conditions, it can be reduced to lanthanum metal.

Substitution: It can undergo substitution reactions with other acylating agents to form different lanthanum acetates.

Common reagents used in these reactions include oxygen, hydrogen, and various acylating agents. The major products formed from these reactions are lanthanum oxide, lanthanum metal, and substituted lanthanum acetates .

Aplicaciones Científicas De Investigación

Triacetoxylanthanum has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

Medicine: Research is being conducted on its use in targeted drug delivery systems and as a therapeutic agent for certain diseases.

Industry: It is used in the production of advanced materials, such as high-performance ceramics and optical devices

Mecanismo De Acción

The mechanism of action of Triacetoxylanthanum involves its ability to coordinate with various ligands and form stable complexes. This property is exploited in its applications as a catalyst and in biological imaging. The molecular targets and pathways involved include coordination with oxygen, nitrogen, and sulfur-containing ligands, which enhances its reactivity and stability .

Comparación Con Compuestos Similares

Key Insights :

- Oxalate vs. Acetate: Lanthanum (III) Oxalate forms extended polymeric networks due to oxalate’s bridging capability, whereas acetate ligands in Triacetoxylanthanum likely create monomeric or oligomeric structures .

Toxicological Profiles

While Triacetoxylanthanum’s toxicity is undocumented in the provided evidence, Lanthanum (III) Oxalate offers a benchmark:

Actividad Biológica

Triacetoxylanthanum is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with Triacetoxylanthanum, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

Triacetoxylanthanum is a lanthanide compound, which means it belongs to a group of rare earth elements. The unique chemical structure of lanthanides often contributes to their distinctive biological activities. Triterpenoids, from which Triacetoxylanthanum is derived, are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects .

The biological activity of Triacetoxylanthanum can be attributed to several mechanisms:

- Cytotoxicity : Research indicates that compounds like Triacetoxylanthanum can induce apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of various signaling pathways that lead to cell cycle arrest and apoptosis .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is crucial for protecting normal cells from damage during cancer treatment .

- Anti-inflammatory Effects : Triacetoxylanthanum may also play a role in modulating inflammatory responses, which is important as chronic inflammation is often linked to cancer progression .

Research Findings

Recent studies have highlighted the effectiveness of Triacetoxylanthanum in various experimental settings:

- In Vitro Studies : In laboratory settings, Triacetoxylanthanum demonstrated cytotoxic effects against several cancer cell lines. For instance, the compound was tested on leukaemic cells using MTT assays, showing a marked reduction in cell viability at certain concentrations .

- Efficacy Against Specific Cancer Types : Studies focusing on its anti-leukaemic activity revealed that Triacetoxylanthanum could inhibit the proliferation of leukaemic cells through mechanisms involving apoptosis and autophagy .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have illustrated the therapeutic potential of Triacetoxylanthanum:

- Case Study 1 : A study conducted on K562 leukaemia cells showed that treatment with Triacetoxylanthanum resulted in a significant decrease in cell viability compared to untreated controls. The IC50 value was determined to be notably low, indicating high potency against these cells .

- Case Study 2 : Another investigation assessed the antioxidant capacity of Triacetoxylanthanum using various assays (e.g., ABTS and DPPH). Results indicated that the compound effectively reduced oxidative stress markers in treated cells, supporting its potential as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Triacetoxylanthanum, and how can its purity be validated post-synthesis?

- Methodological Answer : Triacetoxylanthanum is typically synthesized via ligand exchange reactions between lanthanum precursors (e.g., LaCl₃) and acetic acid derivatives under anhydrous conditions. Purity validation involves:

- Elemental Analysis (EA) to confirm stoichiometry.

- Fourier-Transform Infrared Spectroscopy (FT-IR) to identify acetate ligand vibrations (e.g., ν(C=O) ~1600 cm⁻¹ and ν(C-O) ~1400 cm⁻¹).

- Thermogravimetric Analysis (TGA) to assess thermal stability and residual solvent content .

- Data Interpretation : Cross-reference EA results with theoretical values (±0.3% tolerance). FT-IR peaks should align with acetate coordination modes (monodentate vs. bidentate).

Q. What spectroscopic techniques are most effective for characterizing Triacetoxylanthanum’s structure in solution and solid states?

- Methodological Answer :

- Solid-State : Use X-ray Diffraction (XRD) to determine crystal structure and ligand geometry.

- Solution-State : Employ Nuclear Magnetic Resonance (NMR) , particularly ¹³C NMR, to probe acetate ligand dynamics and lanthanum coordination.

- Supplementary Methods : Pair with UV-Vis Spectroscopy to monitor electronic transitions influenced by ligand field effects .

Q. How do solvent polarity and temperature influence the solubility of Triacetoxylanthanum?

- Methodological Answer : Conduct systematic solubility studies using:

- Gravimetric Analysis : Measure mass dissolved in solvents (e.g., water, ethanol, DMSO) at controlled temperatures (25–80°C).

- Van’t Hoff Plots : Calculate enthalpy (ΔH) and entropy (ΔS) of dissolution from solubility vs. temperature data.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of Triacetoxylanthanum in organic transformations?

- Methodological Answer : Discrepancies often arise from variations in:

- Reaction Conditions (e.g., solvent, substrate ratio, temperature).

- Catalyst Purity : Replicate experiments using independently synthesized batches and validate via EA and XRD.

- Statistical Tools : Apply Analysis of Variance (ANOVA) to compare catalytic yields across studies, controlling for confounding variables .

Q. What experimental strategies can elucidate ligand-exchange dynamics in Triacetoxylanthanum complexes under reactive conditions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectrophotometry to monitor ligand substitution rates with competing ligands (e.g., nitrate, chloride).

- Isotopic Labeling : Introduce ¹³C-labeled acetate ligands to track exchange pathways via NMR or mass spectrometry.

- Computational Modeling : Pair experimental data with Density Functional Theory (DFT) simulations to predict transition states and activation energies .

Q. How can researchers design robust experiments to assess the hydrolytic stability of Triacetoxylanthanum in aqueous media?

- Methodological Answer :

- pH-Dependent Stability Tests : Immerse Triacetoxylanthanum in buffered solutions (pH 2–12) and monitor decomposition via:

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for La³+ leaching.

- High-Performance Liquid Chromatography (HPLC) to detect free acetate ions.

- Longitudinal Studies : Track structural changes over time using powder XRD to identify crystalline degradation products .

Methodological Frameworks

- Contradiction Analysis : Apply TRIZ principles to reconcile conflicting data (e.g., trade-offs between catalytic activity and stability) by identifying "contradiction parameters" (e.g., improving efficiency without compromising solubility) .

- Data Triangulation : Combine spectroscopic, computational, and kinetic datasets to reduce bias and strengthen conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.